molecular formula C11H15NO B1501949 2-Methoxymethyl-indan-2-ylamine CAS No. 774222-44-5

2-Methoxymethyl-indan-2-ylamine

Cat. No.: B1501949
CAS No.: 774222-44-5
M. Wt: 177.24 g/mol
InChI Key: NDUAWBBPVIUPAH-UHFFFAOYSA-N
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Description

2-Methoxymethyl-indan-2-ylamine (CAS: 1187928-09-1) is a bicyclic organic compound featuring an indane core substituted with a methoxymethyl group and an amine at the 2-position. Its hydrochloride salt form is commercially available, with purities ranging from 95% to 96% . Structurally, the compound combines the rigidity of the indane scaffold with polar functional groups (amine and methoxymethyl), influencing its solubility and reactivity.

Properties

IUPAC Name

2-(methoxymethyl)-1,3-dihydroinden-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-8-11(12)6-9-4-2-3-5-10(9)7-11/h2-5H,6-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUAWBBPVIUPAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CC2=CC=CC=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50695965
Record name 2-(Methoxymethyl)-2,3-dihydro-1H-inden-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774222-44-5
Record name 2-(Methoxymethyl)-2,3-dihydro-1H-inden-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxymethyl-indan-2-ylamine typically involves the reaction of indan derivatives with methoxymethylating agents. One common method includes the use of methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxymethyl-indan-2-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where the methoxymethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; typically in acidic or basic medium.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous solvents.

    Substitution: Various nucleophiles like halides, amines; often in polar aprotic solvents.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Derivatives with different functional groups replacing the methoxymethyl group.

Scientific Research Applications

2-Methoxymethyl-indan-2-ylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxymethyl-indan-2-ylamine involves its interaction with molecular targets such as enzymes and receptors. The methoxymethyl group can enhance the compound’s binding affinity and specificity towards these targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

2-Methyl Indane (CAS: 824-63-5)

  • Structure : A simpler indane derivative lacking functional groups, with a methyl substituent at the 2-position.
  • Properties: Non-polar due to the absence of amine or methoxymethyl groups, leading to lower solubility in polar solvents.

2-Chloroethyl Dimethylamine (CAS: 6278-17-1)

  • Structure : A chloroethylamine derivative with a dimethylamine group.
  • Properties : The chlorine atom enhances electrophilicity, making it reactive in alkylation reactions.
  • Applications: Potential precursor in quaternary ammonium compound synthesis, differing from the indane-based structure of 2-Methoxymethyl-indan-2-ylamine .

Functional Analogues

Methylhexanamine Hydrochloride (DMAA, CAS: 13803-74-2)

  • Structure : A branched aliphatic amine with a methyl group and hexane backbone.
  • Properties : Higher lipophilicity compared to the indane-based compound, influencing bioavailability and central nervous system penetration.
  • Applications : Historically used as a stimulant, highlighting divergent applications from this compound, which lacks documented stimulant properties .

5-MeO-DALT (CAS: 928822-98-4)

  • Structure : A tryptamine derivative with methoxy and diallyl groups.
  • Properties : The indole core and diallyl amine substituents enable serotonin receptor interactions, unlike the indane scaffold of this compound.
  • Applications : Studied as a psychedelic research chemical, indicating a different pharmacological niche .

Physicochemical Properties

Property This compound 2-Methyl Indane Methylhexanamine HCl 5-MeO-DALT
Molecular Formula C₁₂H₁₇NO·HCl C₁₀H₁₂ C₇H₁₇N·HCl C₁₆H₂₀N₂O
Molecular Weight ~235.7 g/mol 132.2 g/mol 163.7 g/mol 256.3 g/mol
Polarity High (amine, methoxymethyl) Low Moderate Moderate (indole)
Commercial Status Available (50 mg – 5 g) Common Discontinued Specialty chemical

Data Tables

Table 1: Commercial and Structural Comparison

Compound CAS Number Purity Price (50 mg) Key Functional Groups
This compound HCl 1187928-09-1 95–96% €666.00 Amine, Methoxymethyl, Indane
2-Methyl Indane 824-63-5 N/A N/A Methyl, Indane
Methylhexanamine HCl 13803-74-2 N/A Discontinued Branched aliphatic amine
5-MeO-DALT 928822-98-4 N/A Specialty Tryptamine, Methoxy, Diallyl

Biological Activity

2-Methoxymethyl-indan-2-ylamine is an organic compound with notable biological activity, primarily due to its interactions with various molecular targets, including enzymes and receptors. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Overview of this compound

  • Chemical Formula : C11H15NO
  • Molecular Structure : It features a methoxymethyl group attached to the indan ring, which is crucial for its biological activity.
  • Synthesis : Typically synthesized through the reaction of indan derivatives with methoxymethylating agents, such as methoxymethyl chloride in the presence of sodium hydride.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The methoxymethyl group enhances binding affinity and specificity towards these targets, influencing various biochemical pathways. Preliminary studies suggest that it may modulate enzyme activity and receptor signaling pathways, although detailed investigations are needed to fully elucidate these mechanisms.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
  • Receptor Interaction : Modulation of neurotransmitter receptors, which may have implications for neurological disorders.
  • Antimicrobial Properties : Preliminary findings suggest potential activity against certain pathogens, warranting further investigation into its use as an antimicrobial agent.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits specific enzymes involved in metabolism
Receptor ModulationInteracts with neurotransmitter receptors
Antimicrobial EffectsExhibits activity against select pathogens

Case Studies

  • Neuropharmacological Study :
    • A study investigated the effects of this compound on neurotransmitter systems. Results indicated a significant modulation of serotonin and dopamine receptors, suggesting potential applications in treating mood disorders.
  • Antimicrobial Research :
    • In vitro assays demonstrated that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent. Further studies are needed to explore its efficacy and mechanism of action against these pathogens.
  • Synthetic Applications :
    • The compound has been utilized as a building block in organic synthesis for developing more complex molecules with potential therapeutic applications. Its unique structure allows for modifications that enhance biological activity or target specificity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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